molecular formula C13H15N3O4S B2761206 (1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide CAS No. 241127-27-5

(1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide

Cat. No.: B2761206
CAS No.: 241127-27-5
M. Wt: 309.34
InChI Key: PYVIIBZQTUSBQE-VBKFSLOCSA-N
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Description

The compound (1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide is a complex organic molecule featuring a benzodioxole ring, a tert-butylsulfonyl group, and a cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxole ring, followed by the introduction of the amino group. The tert-butylsulfonyl group is then added through sulfonylation reactions, and finally, the cyanide group is introduced via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyanide group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanide group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the cyanide group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-N-(1,3-benzodioxol-5-ylamino)-1-methylsulfonylmethanimidoyl cyanide
  • (1Z)-N-(1,3-benzodioxol-5-ylamino)-1-ethylsulfonylmethanimidoyl cyanide

Uniqueness

Compared to similar compounds, (1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide may exhibit unique properties due to the presence of the tert-butylsulfonyl group, which can influence its steric and electronic characteristics, potentially leading to different reactivity and biological activity profiles.

Properties

IUPAC Name

(1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-13(2,3)21(17,18)12(7-14)16-15-9-4-5-10-11(6-9)20-8-19-10/h4-6,15H,8H2,1-3H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVIIBZQTUSBQE-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC2=C(C=C1)OCO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=N\NC1=CC2=C(C=C1)OCO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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